4-Nitroquinoline N-oxide
Overview
Description
4-Nitroquinoline N-oxide (4-NQO) is a quinoline derivative that is widely used in chemical research and development . It is a yellowish-brown solid that is hygroscopic and light-sensitive . It is a carcinogenic and mutagenic chemical .
Synthesis Analysis
4-NQO has been studied with respect to its effects on RNA synthesis using sucrose gradients, methylated albumin Kieselguhr columns, and the electron microscope . Convenient methods for the synthesis of 4-halo-substituted quinoline N-oxides under conditions of activation of the reaction by Lewis and Bronsted-Lowry acids are proposed .Molecular Structure Analysis
The empirical formula of 4-NQO is C9H6N2O3, and its molecular weight is 190.16 . It is a quinoline derivative that carries a nitro substituent at position 4 .Chemical Reactions Analysis
4-NQO reacts with strong oxidizing agents . The influence of temperature, solvent, the nature of the nucleophile, and the type of v-acceptor on the rate of substitution of the nitro group in 4-NQO by atoms of halogens has been investigated .Physical And Chemical Properties Analysis
4-NQO is a yellow to brown solid with a melting point of 154-156 °C . It is soluble in acetone and is stored at −20°C . It is insoluble in water .Scientific Research Applications
Carcinogenicity Studies
Summary of the Application
4-Nitroquinoline N-oxide has been used as a model compound to study its carcinogenic effects .
Results or Outcomes
4-Nitroquinoline N-oxide has been found to initiate skin and lung tumors under experimental conditions .
Protein Binding Studies
Summary of the Application
4-Nitroquinoline N-oxide has been used to study its binding to various kinds of enzymes or proteins .
Methods of Application or Experimental Procedures
In one study, each protein was mixed with 4-Nitroquinoline N-oxide in a 0.4 mM NaHCO3 solution and eluted through an Ultrogel AcA 22 column .
Results or Outcomes
4-Nitroquinoline N-oxide was found to bind somewhat to serum albumin, insulin, trypsin, RNA polymerase, and DNA polymerase, and markedly to urease, which is an SH enzyme .
DNA Damage Studies
Summary of the Application
4-Nitroquinoline N-oxide is often used in studies investigating DNA damage and repair mechanisms .
Results or Outcomes
These studies have helped to elucidate the mechanisms by which 4-Nitroquinoline N-oxide induces DNA damage and how cells respond to this damage .
Mutagenicity Studies
Summary of the Application
4-Nitroquinoline N-oxide is used as a mutagen in genetic studies to induce mutations and study their effects .
Results or Outcomes
These studies have provided valuable insights into the genetic effects of 4-Nitroquinoline N-oxide and how organisms respond to these mutations .
Study of Enzyme Binding
Summary of the Application
4-Nitroquinoline N-oxide has been used to study its binding to various kinds of enzymes or proteins .
Methods of Application or Experimental Procedures
In one study, each protein was mixed with 4-Nitroquinoline N-oxide in a 0.4 mM NaHCO3 solution and eluted through an Ultrogel AcA 22 column .
Results or Outcomes
4-Nitroquinoline N-oxide was found to bind somewhat to serum albumin, insulin, trypsin, RNA polymerase, and DNA polymerase, and markedly to urease, which is an SH enzyme .
Chemical Research and Development
Summary of the Application
4-Nitroquinoline N-oxide is a quinoline derivative widely used in chemical research and development .
Results or Outcomes
The outcomes of these studies can vary widely, but they generally contribute to the advancement of chemical research and development .
Safety And Hazards
Future Directions
4-NQO is used as a model compound to study its carcinogenic effects . It is also used in the assessment of the efficacy of diets, drugs, and procedures in the prevention and treatment of cancer in animal models . Future research may focus on understanding the long-range effects of 4-NQO on specific immune cells to induce cell death and cause very-early immunosuppressive response during oral carcinogenesis .
properties
IUPAC Name |
4-nitro-1-oxidoquinolin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQDZJICGQWFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Record name | 4-NITROQUINOLINE-1-OXIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5025780 | |
Record name | 4-Nitroquinoline-1-oxide | |
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Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-brown plates or needles or yellow solid. (NTP, 1992), Yellow solid; [HSDB] Yellowish-brown or yellow solid; Hygroscopic and sensitive to light; [CAMEO] Yellow or orange crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4-NITROQUINOLINE-1-OXIDE | |
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Record name | 4-Nitroquinoline-N-oxide | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 4-NITROQUINOLINE-1-OXIDE | |
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Vapor Pressure |
0.0000026 [mmHg] | |
Record name | 4-Nitroquinoline-N-oxide | |
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Product Name |
4-Nitroquinoline N-oxide | |
Color/Form |
YELLOW NEEDLES OR PLATES FROM ACETONE | |
CAS RN |
56-57-5 | |
Record name | 4-NITROQUINOLINE-1-OXIDE | |
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Record name | 4-Nitroquinoline 1-oxide | |
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Record name | 4-Nitroquinoline N-oxide | |
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Record name | 4-Nitroquinoline-1-oxide | |
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Record name | 4-nitroquinoline N-oxide | |
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Record name | 4-NITROQUINOLINE-N-OXIDE | |
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Record name | 4-NITROQUINOLINE-N-OXIDE | |
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Melting Point |
309 °F (NTP, 1992), 154 °C | |
Record name | 4-NITROQUINOLINE-1-OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20791 | |
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Record name | 4-NITROQUINOLINE-N-OXIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.